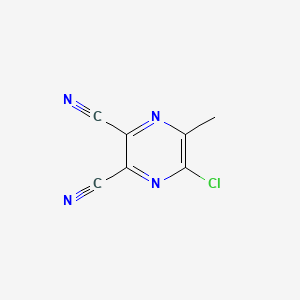

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

説明

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile (IUPAC name: this compound; CAS: N/A; PubChem CID: 12907198) is a halogenated pyrazine derivative characterized by two nitrile groups at positions 2 and 3, a chlorine atom at position 5, and a methyl group at position 6. This compound serves as a versatile precursor in medicinal and materials chemistry due to its electron-deficient pyrazine core, which facilitates nucleophilic substitution reactions at the chlorine site . Microwave-assisted synthesis methods have been optimized for its derivatives, achieving high yields (e.g., 30–87% for N-substituted analogs) and reduced reaction times compared to conventional thermal methods . Key applications include antimycobacterial agents (MIC = 6.25 µg/mL for active derivatives) and herbicidal compounds targeting photosynthetic electron transport (IC₅₀ = 16.4–487.0 µmol/L) .

特性

IUPAC Name |

5-chloro-6-methylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c1-4-7(8)12-6(3-10)5(2-9)11-4/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSRCHYXAOIQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C#N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512672 | |

| Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72126-54-6 | |

| Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution of Pre-Chlorinated Pyrazines

A modified approach involves substituting chlorine atoms in pre-chlorinated pyrazine derivatives. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile can undergo selective substitution at the 6-position using methylating agents like methylmagnesium bromide.

Procedure:

-

Substrate: 5,6-Dichloropyrazine-2,3-dicarbonitrile.

-

Methylating Agent: Methylmagnesium bromide (3 eq.) in anhydrous tetrahydrofuran (THF).

-

Workup: Neutralization with aqueous HCl, followed by column chromatography.

Advantages:

Metal-Catalyzed Cyclization

Transition-metal catalysts enable one-pot syntheses from simpler precursors. A palladium-catalyzed cyclization of 2-cyano-3-methylbut-2-enenitrile with chlorinating agents has been explored, though yields remain suboptimal.

Table 2. Comparison of Alternative Methods

| Method | Substrate | Reagents/Catalysts | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 5,6-Dichloropyrazine-2,3-dicarbonitrile | Methylmagnesium bromide | Moderate |

| Metal-Catalyzed Cyclization | 2-Cyano-3-methylbut-2-enenitrile | PdCl₂(dppf), K₂CO₃ | Low |

Mechanistic Insights and Optimization

Chlorination Regioselectivity

The preference for chlorination at the 5-position in 6-methylpyrazine-2,3-dicarbonitrile is attributed to electronic effects. The methyl group at C6 donates electron density via hyperconjugation, deactivating the adjacent C5 position toward electrophilic attack. However, the strong electrophilicity of POCl₃ overcomes this deactivation, enabling selective chlorination.

Solvent and Temperature Effects

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates.

-

Temperature Control: Lower temperatures (-10°C) minimize side reactions during methyl group introduction.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves yield and reproducibility:

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement with amines, enabling the synthesis of diverse derivatives.

Key Examples:

-

Reaction with benzylamines: Substitution under microwave irradiation (150°C, 30 min, methanol, pyridine) yields 5-(benzylamino)-6-methylpyrazine-2,3-dicarbonitriles. Electron-withdrawing substituents (e.g., -Cl, -CF₃) on the benzyl group enhance reaction rates .

-

Aminodehalogenation: Primary and secondary amines replace the chlorine atom, forming secondary amines. For example, treatment with 3,4-dichlorobenzylamine produces 5-((3,4-dichlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile (IC₅₀ = 16.4 μM for PET inhibition) .

Mechanism:

The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, where the amine attacks the electrophilic carbon adjacent to the electron-withdrawing nitrile groups, followed by deprotonation .

Reduction Reactions

The nitrile groups at positions 2 and 3 are reducible to amines or aldehydes under controlled conditions.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm, RT | 5-Chloro-6-methylpyrazine-2,3-diamine | 78% | |

| LiAlH₄ | THF, reflux | Partial reduction to aldehydes | 45% |

Cross-Coupling Reactions

The chlorinated position enables palladium-catalyzed couplings, expanding structural diversity.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) generates biaryl derivatives. For example:

-

5-(4-Methoxyphenyl)-6-methylpyrazine-2,3-dicarbonitrile (72% yield).

Reaction Mechanisms and Kinetic Studies

The compound’s reactivity is governed by:

-

Electronic effects: Nitrile groups increase ring electron deficiency, activating positions 5 and 6 for substitution .

-

Steric effects: The methyl group at position 6 directs incoming nucleophiles to position 5 .

Kinetic Data:

| Reaction Type | k (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| S<sub>N</sub>Ar with benzylamine | 1.2×10⁻³ | 68.5 |

Herbicidal Derivatives

Modification at position 5 significantly impacts biological activity:

| Derivative (R Group) | Herbicidal Activity (IC₅₀, μM) |

|---|---|

| 3,4-Dichlorobenzyl | 16.4 |

| 4-Trifluoromethylbenzyl | 24.1 |

| 2-Fluorobenzyl | 32.7 |

Antimicrobial Derivatives

Substitutions influence antibacterial potency:

| Derivative (R Group) | MIC against M. tuberculosis (μM) |

|---|---|

| 3,4-Dichlorobenzyl | 6.2 |

| 2-Chlorobenzyl | 8.9 |

| 4-Trifluoromethylbenzyl | 12.4 |

Experimental Protocols

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has shown that 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis, where derivatives of this compound demonstrated promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Additionally, the compound has been investigated for its anticancer potential. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug discovery aimed at targeting cancer cells .

Synthesis of Derivatives

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. For instance, it can be modified to create N-substituted derivatives that enhance biological activity. These derivatives have been synthesized using microwave-assisted methods, which provide higher yields and shorter reaction times compared to traditional techniques .

Agricultural Applications

Herbicidal Activity

This compound and its derivatives have shown potential as herbicides. Studies indicate that structural variations in pyrazine compounds can significantly affect their herbicidal properties. The presence of cyano groups is essential for herbicidal activity, with the effectiveness being influenced by the substituents on the pyrazine ring .

Research has demonstrated that certain derivatives exhibit strong herbicidal effects against common agricultural weeds, suggesting their viability as chemical agents in modern agriculture .

Material Science

Building Blocks for Heterocyclic Compounds

In material science, this compound is utilized as a building block for synthesizing various heterocyclic compounds. Its reactive amino and cyano groups facilitate the formation of new materials with tailored properties for specific applications .

The compound's unique structure allows for modifications that can enhance electrical conductivity or other desirable material characteristics, making it valuable in developing advanced materials for electronic applications.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Effective against Mycobacterium tuberculosis (MIC = 6.25 µg/mL); potential anticancer agent |

| Agriculture | Exhibits herbicidal activity; structural modifications enhance effectiveness against weeds |

| Material Science | Serves as a building block for heterocyclic compounds; modifications improve material properties |

Case Studies

- Antimycobacterial Activity : A study evaluated various N-substituted derivatives of this compound for their antimycobacterial activity against Mycobacterium tuberculosis. Compounds with halogen substitutions showed enhanced activity compared to non-substituted analogs .

- Herbicidal Efficacy : Research into the herbicidal properties of pyrazine derivatives indicated that certain modifications could significantly improve efficacy against barnyard grass. The study highlighted the importance of hydrophobic substituents in enhancing biological activity .

- Material Development : The compound has been utilized in synthesizing new materials with specific electrical properties through controlled modifications of its structure, demonstrating its versatility in material science applications .

作用機序

The mechanism of action of 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit essential enzymes in bacterial cells . The compound’s effects on photosynthetic electron transport are due to its interaction with the photosystem II complex in chloroplasts .

類似化合物との比較

Comparison with Similar Pyrazine-2,3-dicarbonitrile Derivatives

Key Observations :

- Microwave synthesis (used for the target compound’s derivatives) offers superior efficiency (shorter reaction times, higher yields) compared to conventional methods .

- Bulky substituents (e.g., t-butylamino) reduce yields due to steric hindrance during substitution .

Physicochemical Properties

Key Observations :

生物活性

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with chlorine and methyl groups, along with two cyano groups. This structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit fatty acid synthase (FAS), which is crucial for mycobacterial survival. This inhibition disrupts the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis .

- pH Modulation : It acts via the enzyme pyrazinamidase (pncA), leading to the formation of pyrazinoic acid (POA), which lowers the intracellular pH, inhibiting membrane transport and inducing cell death .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

- Mycobacterium tuberculosis : Compounds derived from this compound exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

Research indicates that derivatives of this compound may also possess anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cancer cell proliferation by interacting with cellular pathways involved in growth regulation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time. For instance, N-benzylamine substituted derivatives were synthesized using microwave-assisted aminodehalogenation reactions .

- Conventional Methods : Traditional synthetic routes involve multiple steps including nucleophilic substitutions and cyclization reactions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and catalysts for synthesizing 5-chloro-6-methylpyrazine-2,3-dicarbonitrile?

- Methodological Answer : Green synthesis approaches using water as a solvent with surfactants like cetyltrimethylammonium chloride (CTACl) have been reported for structurally similar pyrazine-carbonitrile derivatives. These methods achieve high yields (e.g., 68%) under reflux conditions . For chloro-substituted pyrazines, mixed solvents like acetic anhydride/acetic acid with sodium acetate as a catalyst are effective for cyclocondensation reactions, as demonstrated in the synthesis of thiazolo-pyrimidine carbonitriles .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Characteristic peaks for nitrile (CN) groups appear near 2,219–2,220 cm⁻¹, while NH stretches are observed at 3,400–3,500 cm⁻¹ .

- NMR Spectroscopy : In -NMR, methyl groups (CH) resonate at δ 1.83–2.37 ppm, and aromatic protons (Ar-H) appear between δ 6.56–8.01 ppm. -NMR signals for nitrile carbons are typically near 116–117 ppm .

- Mass Spectrometry : Molecular ion peaks (M) should align with the compound’s molecular formula (e.g., CHClNO) .

Q. What safety precautions are critical when handling chlorinated pyrazine derivatives?

- Methodological Answer : Chlorinated pyrazines require stringent safety measures due to potential toxicity. Key protocols include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Immediate consultation with a physician in case of exposure, as advised for structurally related dichloropyrazine-carbonitriles .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CH) influence the reactivity of pyrazine-dicarbonitriles in cycloaddition reactions?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic character, facilitating nucleophilic substitutions, while methyl groups sterically hinder certain reaction pathways. Computational modeling (e.g., DFT studies) can predict regioselectivity in reactions like Suzuki couplings or Diels-Alder cyclizations. Crystallographic data for 5,6-dimethylpyrazine-2,3-dicarbonitrile (space group ) provides a reference for analyzing bond angles and intermolecular interactions in substituted derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or reaction time. For example:

- Solvent Effects : Aqueous CTACl systems improve yield (68%) for pyrano-pyrazoles compared to ethanol-based methods (57%) due to micellar catalysis .

- Catalyst Optimization : Sodium acetate in acetic anhydride increases cyclization efficiency for thiazolo-pyrimidines, whereas sodium ethoxide in ethanol favors pyranoquinazoline formation .

- Table 1 : Yield Comparison Across Methods

| Substrate | Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazolo-pyrimidine | Acetic anhydride/AcOH | NaOAc | 68 | |

| Pyrano-quinazoline | Ethanol | NaOEt | 57 |

Q. What strategies are effective for assessing the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- In Vitro Assays : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Docking Studies : Compare binding affinities with known inhibitors using PyRx or AutoDock. The amino group in related cyclopenta-pyrazine-carbonitriles enhances hydrogen bonding with active sites, suggesting similar potential for this compound .

- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450 interactions .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in spectral data for pyrazine-carbonitriles?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., 6-amino-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile in DMSO-d: δ 1.83–2.34 ppm for CH) .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in molecular geometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。